molecular formula C15H22Cl3N3O3S B269754 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide

货号 B269754
分子量: 430.8 g/mol
InChI 键: XKVMANXZYUNASP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide results in decreased proliferation and survival of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit BTK and downstream signaling pathways in both normal and malignant B-cells. In preclinical studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent anti-tumor effects in models of CLL, MCL, and DLBCL. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.

实验室实验的优点和局限性

One of the main advantages of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its specificity for BTK, which minimizes off-target effects and toxicity. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has shown potent anti-tumor effects in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, one limitation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its potential for resistance, as BTK mutations have been identified in some patients with CLL and MCL.

未来方向

There are several future directions for the development and evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide. One potential direction is the combination of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance anti-tumor effects. Another direction is the evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance immune-mediated anti-tumor effects. Additionally, the identification of biomarkers that predict response to N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide could improve patient selection and treatment outcomes.

合成方法

The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 2,2,2-trichloroethyl chloroformate to form N-[4-(aminosulfonyl)phenyl]-2,2,2-trichloroethyl carbamate. This intermediate is then reacted with heptanoic acid to yield the final product, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide.

科学研究应用

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.

属性

产品名称

N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide

分子式

C15H22Cl3N3O3S

分子量

430.8 g/mol

IUPAC 名称

N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]heptanamide

InChI

InChI=1S/C15H22Cl3N3O3S/c1-2-3-4-5-6-13(22)21-14(15(16,17)18)20-11-7-9-12(10-8-11)25(19,23)24/h7-10,14,20H,2-6H2,1H3,(H,21,22)(H2,19,23,24)

InChI 键

XKVMANXZYUNASP-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N

规范 SMILES

CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。